The Chemical Structure and Pharmacological Architecture of Oxindanac
The Chemical Structure and Pharmacological Architecture of Oxindanac
The following is an in-depth technical guide on the chemical structure, synthesis, and pharmacology of Oxindanac.
Executive Summary
Oxindanac (CAS: 68548-99-2), also known as CGP-6258 , is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indane class. Unlike classical NSAIDs (e.g., indomethacin, diclofenac) that rely on potent cyclooxygenase (COX) inhibition for their therapeutic effects, Oxindanac exhibits a unique pharmacological profile: it is a weak, reversible inhibitor of COX-1 and COX-2 yet possesses potent anti-oedematous (anti-swelling) activity comparable to paracetamol and stronger NSAIDs in specific models.
This guide dissects the molecular architecture of Oxindanac, providing a rigorous analysis of its chemical structure, a reconstructed synthetic pathway based on structure-activity relationship (SAR) principles, and a critical evaluation of its mechanistic divergence from standard COX inhibitors.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | (±)-5-Benzoyl-2,3-dihydro-6-hydroxy-1H-indene-1-carboxylic acid |
| Common Name | Oxindanac |
| Code Name | CGP-6258 |
| CAS Number | 68548-99-2 (Racemic) |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| Chirality | Contains one stereocenter at C1; exists as (+)- and (-)-enantiomers.[1] |
Structural Topology
The Oxindanac molecule is built upon a 2,3-dihydro-1H-indene (indane) scaffold. Its pharmacological activity is dictated by three critical functional groups positioned with specific regiochemistry:
-
Carboxylic Acid (C1) : Located on the saturated five-membered ring. This moiety is essential for ionic interaction with the arginine residue (Arg120) in the COX active site, mimicking the carboxylate of arachidonic acid.
-
Benzoyl Group (C5) : A lipophilic aryl ketone attached to the aromatic ring. This group provides the necessary steric bulk and hydrophobic interaction to fit into the hydrophobic channel of the enzyme.
-
Hydroxy Group (C6) : Positioned ortho to the benzoyl group. This phenolic hydroxyl acts as a hydrogen bond donor/acceptor, likely contributing to binding stability or antioxidant capacity.
Physicochemical Properties
-
Lipophilicity (LogP) : Estimated ~3.5 (High membrane permeability).
-
pKa : ~4.0–4.5 (Carboxylic acid), rendering it ionized at physiological pH.
-
Solubility : Low in water; soluble in organic solvents (methanol, DMSO) and alkaline aqueous solutions.
Synthetic Pathway
The synthesis of Oxindanac requires the regioselective functionalization of the indane core. Below is a reconstructed synthetic route based on established methodologies for 1-indancarboxylic acid derivatives.
Retrosynthetic Analysis
-
Target : 5-Benzoyl-6-hydroxy-1-indancarboxylic acid.
-
Precursor : 5-Benzoyl-6-methoxy-1-indancarboxylic acid.
-
Key Intermediate : 5-Benzoyl-6-methoxy-1-indanone.
-
Starting Material : 6-Methoxy-1-indanone.
Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Benzoylation
Objective : Introduce the benzoyl group at the C5 position.
-
Reagents : 6-Methoxy-1-indanone, Benzoyl Chloride, Aluminum Chloride (AlCl₃).
-
Solvent : Dichloromethane (DCM) or Nitrobenzene.
-
Mechanism : The methoxy group at C6 is an ortho/para director. The C5 position is ortho to the methoxy and meta to the carbonyl, but sterically accessible.
-
Protocol :
-
Dissolve 6-methoxy-1-indanone (1.0 eq) in dry DCM.
-
Add AlCl₃ (2.5 eq) slowly at 0°C.
-
Add Benzoyl chloride (1.1 eq) dropwise.
-
Reflux for 4-6 hours.
-
Quench with ice/HCl. Extract with DCM.[2]
-
Product : 5-Benzoyl-6-methoxy-1-indanone.
-
Step 2: Homologation to Carboxylic Acid
Objective : Convert the C1 ketone to a C1 carboxylic acid.
-
Method : TosMIC (Tosylmethyl isocyanide) reaction or Cyanohydrin route.
-
Cyanohydrin Route Protocol :
-
React ketone with Trimethylsilyl cyanide (TMSCN) and Zinc Iodide (ZnI₂) (Catalyst) in DCM to form the silylated cyanohydrin.
-
Reduce the hydroxyl group (e.g., SnCl₂/HCl/Acetic Acid) to the nitrile.
-
Hydrolyze the nitrile using NaOH/H₂O/EtOH under reflux.
-
Product : 5-Benzoyl-6-methoxy-1-indancarboxylic acid.
-
Step 3: Demethylation
Objective : Reveal the active phenolic hydroxyl group.
-
Reagents : Boron Tribromide (BBr₃) or Pyridine Hydrochloride.
-
Protocol :
-
Dissolve intermediate in dry DCM at -78°C.
-
Add BBr₃ (1M in DCM, 3.0 eq) dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Quench carefully with water.
-
Recrystallize from Ethanol/Water.
-
Final Product : Oxindanac.
-
Synthesis Workflow Diagram
Caption: Synthetic route for Oxindanac from 6-methoxy-1-indanone via Friedel-Crafts acylation and functional group interconversion.
Pharmacological Mechanism & Logic
The "Weak Inhibitor" Paradox
Most NSAIDs (e.g., Indomethacin) show a direct correlation between COX inhibition potency and anti-inflammatory efficacy. Oxindanac challenges this paradigm.
-
COX Inhibition : Oxindanac is a weak inhibitor of Prostaglandin (PG) synthesis in vitro (IC50 values significantly higher than Indomethacin).
-
Anti-Oedematous Activity : Despite weak COX inhibition, it reduces edema (swelling) with efficacy equal to or greater than strong COX inhibitors in acute models (e.g., postoperative inflammation).
Mechanism of Action (MOA)
-
Reversible Binding : Oxindanac binds reversibly to the COX active site. Its "weak" inhibition may allow sufficient basal PG synthesis to maintain gastric mucosal integrity (cytoprotection) while still dampening the "inducible" PG surge at the site of inflammation.
-
Enantioselectivity : The (+)- and (-)-enantiomers may exhibit differential binding affinities, a common trait in chiral NSAIDs (e.g., Naproxen, Ibuprofen), though Oxindanac is often used as a racemate.
-
Alternative Pathways : The dissociation between PG inhibition and anti-edema effects suggests Oxindanac may modulate other mediators, such as:
-
Inhibition of neutrophil migration.
-
Modulation of cytokine release (TNF-α, IL-6).
-
Scavenging of Reactive Oxygen Species (ROS) via the phenolic moiety.
-
Pharmacological Signaling Diagram
Caption: Oxindanac demonstrates a favorable therapeutic index by effectively reducing edema while sparing constitutive COX-1 activity.[1]
Experimental Data Summary
Pharmacokinetics (Calf Model)
The following data summarizes the pharmacokinetic profile of Oxindanac, highlighting its bioavailability and elimination kinetics.
| Parameter | Value | Interpretation |
| Bioavailability (F) | 66.6% (Oral) | Moderate oral absorption; likely first-pass metabolism. |
| Half-life (t1/2) | ~20–22 hours | Long duration of action; suitable for once-daily dosing. |
| Volume of Distribution (Vd) | Low | Highly protein-bound (typical for acidic NSAIDs). |
| Elimination | Hepatic Metabolism | Likely glucuronidation of the carboxylic acid and hydroxylation. |
Comparative Efficacy
| Drug | COX Inhibition Potency | Anti-Oedematous Efficacy | Gastric Safety Profile |
| Oxindanac | Weak (+) | High (+++) | High (+++) |
| Indomethacin | Strong (+++) | High (+++) | Low (+) |
| Paracetamol | Negligible (-) | Moderate (++) | High (+++) |
References
-
Chemical Identity & Structure : PubChem Compound Summary for CID 54363, Oxindanac. National Center for Biotechnology Information (2025). [Link]
-
Pharmacokinetics & Metabolism : Voirol, M. J., et al. "High-performance liquid chromatographic method for the determination of the non-steroidal anti-inflammatory drug, oxindanac, in calf plasma." Journal of Chromatography B: Biomedical Sciences and Applications (1994). [Link]
-
Clinical Efficacy & Mechanism : Skoglund, L. A., et al. "The anti-oedematous efficacy of oxindanac equals that of paracetamol in acute postoperative inflammation; are weak cyclooxygenase inhibitors more effective than strong inhibitors?" International Journal of Tissue Reactions (1989). [Link]
-
COX Inhibition Profile : Voirol, M. J., et al. "The use of intradermal carrageenan in calves to estimate the dose of oxindanac, a nonsteroidal anti-inflammatory drug." Journal of Veterinary Pharmacology and Therapeutics (1993). [Link]
